4,4'-(1-Methylpropylidene)bis(o-cresol)
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Overview
Description
4,4’-(1-Methylpropylidene)bis(o-cresol) is an organic compound with the molecular formula C18H22O2 and a molecular weight of 270.37 g/mol . It is also known by other names such as 4,4’-(1-Methylpropylidene)bis(2-methylphenol) and Phenol, 4,4’-(1-methylpropylidene)bis[2-methyl-] . This compound is a derivative of bisphenol and is used in various industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4,4’-(1-Methylpropylidene)bis(o-cresol) typically involves the reaction of o-cresol with acetone under acidic conditions. The reaction is catalyzed by an acid such as hydrochloric acid or sulfuric acid. The process involves the formation of a carbon-carbon bond between the methyl groups of o-cresol and the carbonyl group of acetone, resulting in the formation of the bisphenol structure .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
4,4’-(1-Methylpropylidene)bis(o-cresol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with potassium permanganate can yield quinones, while acylation with acetic anhydride produces esters .
Scientific Research Applications
4,4’-(1-Methylpropylidene)bis(o-cresol) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: In industrial applications, it is used as an antioxidant and stabilizer in the production of plastics and rubber.
Mechanism of Action
The mechanism of action of 4,4’-(1-Methylpropylidene)bis(o-cresol) involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with amino acid residues in enzymes, affecting their activity. Additionally, its bisphenol structure allows it to interact with cellular membranes and influence membrane fluidity and permeability .
Comparison with Similar Compounds
4,4’-(1-Methylpropylidene)bis(o-cresol) can be compared with other similar compounds such as bisphenol A and bisphenol S. While all these compounds share a bisphenol structure, they differ in their substituents and chemical properties. For example:
Bisphenol A: Has two phenol groups connected by a propane bridge. It is widely used in the production of polycarbonate plastics and epoxy resins.
Bisphenol S: Contains a sulfone group instead of a propane bridge.
The uniqueness of 4,4’-(1-Methylpropylidene)bis(o-cresol) lies in its specific substituents, which confer distinct chemical properties and reactivity compared to other bisphenols .
Properties
CAS No. |
6420-65-1 |
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Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
4-[2-(4-hydroxy-3-methylphenyl)butan-2-yl]-2-methylphenol |
InChI |
InChI=1S/C18H22O2/c1-5-18(4,14-6-8-16(19)12(2)10-14)15-7-9-17(20)13(3)11-15/h6-11,19-20H,5H2,1-4H3 |
InChI Key |
KKBHVPNWMXTNBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=CC(=C(C=C1)O)C)C2=CC(=C(C=C2)O)C |
Origin of Product |
United States |
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